Scytalone

Catalog No.
S593242
CAS No.
49598-85-8
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scytalone

CAS Number

49598-85-8

Product Name

Scytalone

IUPAC Name

(3R)-3,6,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1,3,7,11-13H,2,4H2/t7-/m1/s1

InChI Key

RTWVXIIKUFSDJB-SSDOTTSWSA-N

SMILES

C1C(CC(=O)C2=C1C=C(C=C2O)O)O

Synonyms

3,4-dihydro-3,6,8-trihydroxy-1(2H)naphthalenone, 3,4-dihydro-3,6,8-trihydroxy-1-(2H)-naphthalenone, scytalone, scytolone

Canonical SMILES

C1C(CC(=O)C2=C1C=C(C=C2O)O)O

Isomeric SMILES

C1[C@H](CC(=O)C2=C1C=C(C=C2O)O)O
Scytalone is a metabolite of the fungus Scytalidium lignicola that has shown promising results in various fields of research and industry. In this paper, we will explore the definition and background of Scytalone, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Scytalone is a naturally occurring chemical compound that was first isolated from the fungus Scytalidium lignicola. The fungus itself was first discovered growing on decaying wood in Brazil in the early 1960s by a group of scientists. It was not until many years later that Scytalone was identified as a metabolite of the fungus. Since then, Scytalone has been the subject of much research due to its potential in various fields.
Scytalone is a yellow crystalline powder with a molecular weight of 133.14 g/mol. Its molecular formula is C8H6O3, and it has a melting point of 177-178°C. Scytalone is soluble in ethanol, acetone, and chloroform, but insoluble in water. Its infrared spectrum shows characteristic absorption bands at 1675 cm-1 and 1600 cm-1, which are associated with the carbonyl group of the molecule.
Scytalone can be synthesized from the synthetic intermediate benzalacetone. Benzalacetone is first treated with ether and hydrochloric acid to form the chloride of the compound. This chloride is then treated with a solution of sodium hydroxide, which causes a rearrangement to form Scytalone.
After synthesis, Scytalone can be characterized using a variety of methods, including nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These techniques allow for the identification and confirmation of the structure of Scytalone.
Scytalone can be analyzed using a variety of analytical methods. High-performance liquid chromatography (HPLC) is commonly used to separate and identify Scytalone in complex mixtures. Other methods include gas chromatography (GC), thin-layer chromatography (TLC), and capillary electrophoresis (CE). These methods allow for the quantification and purity analysis of Scytalone.
Scytalone has been found to exhibit a variety of biological properties. It has been shown to possess antifungal and antibacterial activity, making it a potential candidate for use as a natural antifungal and antibacterial agent. In addition, Scytalone has been found to possess antioxidant activity, which makes it a potential candidate for use as a natural antioxidant.
To date, there have been no reports of toxicity associated with the use of Scytalone in scientific experiments. However, as with any chemical compound, caution should be exercised when handling and using Scytalone in scientific experiments.
Scytalone has been used in a variety of scientific experiments due to its unique properties. Its antifungal and antibacterial activity has been utilized in the development of natural antifungal and antibacterial agents. Its antioxidant activity has been utilized in the development of natural antioxidants. In addition, Scytalone has been used as a starting material for the synthesis of other compounds.
Research on Scytalone is ongoing, with new applications and potential uses being explored. The compound's unique properties have generated interest in its use in various fields of research and industry, including medicine, food, and cosmetics.
Scytalone has the potential to impact various fields of research and industry. In the food industry, it may be used as a natural preservative due to its antifungal and antibacterial activity. In the cosmetics industry, it may be used as a natural antioxidant. In the medical field, it may be used as a natural antifungal and antibacterial agent, as well as a starting material for the synthesis of other compounds.
The use of Scytalone in various fields is still in the early stages of development, and much research is needed to fully understand its potential. Some of the limitations of Scytalone include its low solubility in water, which may limit its use in certain applications. Future directions for research may include improving the synthesis and purification of Scytalone, exploring new applications in various fields, and investigating potential mechanisms of action.
Scytalone is a promising compound with potential applications in various fields of research and industry. Its unique properties, including antifungal and antibacterial activity and antioxidant activity, make it a potential candidate for use as a natural antifungal and antibacterial agent, natural preservative, natural antioxidant, and starting material for the synthesis of other compounds. Further research is needed to fully understand its potential and explore new applications in various fields.

XLogP3

0.9

UNII

1MQ5L1414D

Other CAS

59872-10-5

Wikipedia

Scytalone

Dates

Modify: 2023-08-15

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